molecular formula C16H21Cl2N3 B1526752 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride CAS No. 1235407-00-7

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

Cat. No.: B1526752
CAS No.: 1235407-00-7
M. Wt: 326.3 g/mol
InChI Key: LLANEPOHGPUYTR-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride is a chemical compound with the molecular formula C16H21Cl2N3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzhydryl chloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted azetidines.

Scientific Research Applications

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biochemical pathways and influencing cellular processes.

Comparison with Similar Compounds

  • Benzhydryl chloride

  • Hydrazine hydrate

  • Other azetidine derivatives

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Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.2ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16,18H,11-12,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLANEPOHGPUYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733694
Record name 1-(Diphenylmethyl)-3-hydrazinylazetidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235407-00-7
Record name 1-(Diphenylmethyl)-3-hydrazinylazetidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of tert-butyl 2-[1-(diphenylmethyl)azetidin-3-yl]hydrazinecarboxylate (Preparation 691, 19.3 g, 54.6 mmol) in 1,4-dioxane (64 ml) was added 4M hydrogen chloride in 1,4-dioxane (290 ml) at 0° C. and stirred at room temperature for 4 hours. Then the reaction mixture was concentrated in vacuo and the residue was triturated with diethyl ether to give 15 g (85%) of the title compound as a white solid.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
Reactant of Route 3
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
Reactant of Route 4
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
Reactant of Route 5
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
Reactant of Route 6
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

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